1-ethynyl-N,N-dimethylcyclopentan-1-amine, trifluoroacetic acid
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Overview
Description
1-ethynyl-N,N-dimethylcyclopentan-1-amine, trifluoroacetic acid is a compound with the molecular formula C11H16F3NO2 and a molecular weight of 251.25 g/mol . It is a salt formed from the combination of 1-ethynyl-N,N-dimethylcyclopentan-1-amine and trifluoroacetic acid. This compound is known for its unique chemical structure and properties, making it of interest in various scientific research fields.
Preparation Methods
The synthesis of 1-ethynyl-N,N-dimethylcyclopentan-1-amine, trifluoroacetic acid involves several steps. The starting material, 1-ethynylcyclopentan-1-amine, undergoes N,N-dimethylation to form 1-ethynyl-N,N-dimethylcyclopentan-1-amine. This intermediate is then reacted with trifluoroacetic acid to form the final product . The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the desired product’s purity and yield.
Chemical Reactions Analysis
1-ethynyl-N,N-dimethylcyclopentan-1-amine, trifluoroacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Scientific Research Applications
1-ethynyl-N,N-dimethylcyclopentan-1-amine, trifluoroacetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-ethynyl-N,N-dimethylcyclopentan-1-amine, trifluoroacetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
1-ethynyl-N,N-dimethylcyclopentan-1-amine, trifluoroacetic acid can be compared with other similar compounds, such as:
1-ethynyl-N,N-dimethylcyclopentan-1-amine hydrochloride: This compound has a similar structure but differs in the counterion, which can affect its solubility and reactivity.
1-ethynyl-N,N-dimethylcyclopentan-1-amine sulfate: Another similar compound with a different counterion, leading to variations in its chemical properties and applications.
The uniqueness of this compound lies in its trifluoroacetate group, which imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications.
Properties
CAS No. |
2551120-45-5 |
---|---|
Molecular Formula |
C11H16F3NO2 |
Molecular Weight |
251.2 |
Purity |
95 |
Origin of Product |
United States |
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